![molecular formula C16H14ClNO2 B4409736 4-(allyloxy)-N-(2-chlorophenyl)benzamide](/img/structure/B4409736.png)
4-(allyloxy)-N-(2-chlorophenyl)benzamide
Overview
Description
4-(allyloxy)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-N-(2-chlorophenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation. This compound has also been found to modulate the activity of ion channels in the brain, leading to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects. Additionally, it has been found to reduce pain by modulating the activity of ion channels in the nervous system.
Advantages and Limitations for Lab Experiments
One advantage of 4-(allyloxy)-N-(2-chlorophenyl)benzamide is its potent anti-cancer activity against different types of cancer cells. It also has neuroprotective and analgesic properties, making it a promising candidate for the treatment of neurodegenerative diseases and pain management. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-(allyloxy)-N-(2-chlorophenyl)benzamide. One direction is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other fields of medicine, such as neurodegenerative diseases and pain management. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological properties.
Scientific Research Applications
4-(allyloxy)-N-(2-chlorophenyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. It has been shown to possess potent anti-cancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been studied for its analgesic properties and has been found to be effective in reducing pain.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-11-20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h2-10H,1,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOISKOQLLAAFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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